molecular formula C18H16O6 B5618012 methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate

methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate

Cat. No.: B5618012
M. Wt: 328.3 g/mol
InChI Key: JMBPYPNQMBYKRU-UHFFFAOYSA-N
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Description

Methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate is a synthetic coumarin-furan hybrid compound. Its structure comprises a coumarin (2H-chromen-2-one) core substituted with an ethyl group at the 4-position and a furan-2-carboxylate moiety linked via an oxymethyl group at the 7-position. Coumarin derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituents on the aromatic scaffold .

Properties

IUPAC Name

methyl 5-[(4-ethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-3-11-8-17(19)24-16-9-12(4-6-14(11)16)22-10-13-5-7-15(23-13)18(20)21-2/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBPYPNQMBYKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent like N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the coumarin moiety, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and ether linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate involves its interaction with various molecular targets. The compound can form hydrogen bonds with active sites in enzymes and proteins, thereby inhibiting their function . This interaction can disrupt normal cellular processes, leading to antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Chromen Substituents Furan Substituents Molecular Weight (g/mol) Reported Activity Reference
Methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate (Target) 4-Ethyl Methyl ester ~356.3 (calculated) Not explicitly reported; inferred from analogs
Methyl 5-(((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate 6-Chloro, 4-Phenyl Methyl ester ~410.8 No activity data; chloro and phenyl groups may enhance lipophilicity and stability
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yloxy)methyl]furan-2-carboxylate 6-Hexyl, 4-Phenyl Methyl ester 460.5 High XLogP3 (6.8); hexyl chain increases lipophilicity, possibly affecting bioavailability
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate N/A (Phenyl substituent) Methyl ester, 2-fluoro-4-nitrophenyl ~279.2 Anti-tubercular activity; nitro and fluoro groups enhance electron-withdrawing effects
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate N/A (No coumarin core) Methoxycarbonylethyl ~228.2 Antimicrobial activity against Xanthomonas axonopodis; ester improves solubility

Key Findings:

Substituent Effects on Lipophilicity and Bioavailability: The target compound’s 4-ethyl group on the coumarin core provides moderate lipophilicity (inferred from analogs), balancing solubility and membrane permeability. In contrast, the 6-hexyl substituent in significantly increases molecular weight (460.5 g/mol) and XLogP3 (6.8), which may hinder aqueous solubility but improve tissue penetration.

Biological Activity Correlations :

  • The fluoronitrophenyl derivative demonstrates that electron-withdrawing groups (nitro, fluoro) can enhance anti-tubercular activity by interfering with bacterial iron homeostasis. This suggests that the target compound’s coumarin-linked furan ester might exhibit similar mechanisms if tested.
  • Antimicrobial activity in highlights the importance of the furan carboxylate scaffold, even without a coumarin core.

Synthetic and Analytical Considerations: The synthesis of coumarin-furan hybrids often involves high-temperature esterification (e.g., furoyl chloride reactions at 200°C, as in ) or Mitsunobu coupling for ether linkages. Crystallographic data for analogs (e.g., ) rely on tools like SHELX and ORTEP , ensuring precise structural validation.

Biological Activity

Methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C15H16O5
Molecular Weight: 276.28 g/mol
CAS Number: 314742-24-0

The compound features a furan ring, which is known for its biological activity, and a coumarin derivative that enhances its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate furan derivatives with coumarin-based compounds. The synthetic pathway often includes the use of various reagents and conditions to achieve the desired product with good yields.

Anticancer Activity

Several studies have reported the anticancer properties of compounds related to this compound. For instance, derivatives of furan have been tested against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Methyl 5-(hydroxymethyl)-2-furan carboxylateHeLa62.37
Methyl 5-(hydroxymethyl)-2-furan carboxylateHepG2Not specified
Methyl 5-(hydroxymethyl)-2-furan carboxylateVeroNot specified

The compound exhibits significant cytotoxicity against HeLa cells, indicating its potential as an anticancer agent .

Antibacterial Activity

The antibacterial efficacy of the compound has also been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values are crucial for understanding its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC259231.00
Escherichia coli ATCC10536Not specified

These results highlight the compound's potential as an antibacterial agent, particularly against Gram-positive bacteria .

The biological activity of methyl 5-(((4-ethyl-2-oxo-2H-chromen-7-yloxy)methyl)furan-2-carboxylate may be attributed to its ability to interact with specific cellular targets, leading to apoptosis in cancer cells and disruption of bacterial cell walls. The furan moiety is known to participate in redox reactions, which may contribute to its cytotoxic effects.

Case Studies

  • Anticancer Study : In a study conducted by Phutdhawong et al., the compound was shown to induce apoptosis in HeLa cells through mitochondrial pathways, suggesting that it could be developed as a chemotherapeutic agent .
  • Antibacterial Efficacy : Another study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, making it a candidate for further development into antibacterial therapies .

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